N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their functionalization and coupling.
Preparation of Furan and Thiophene Derivatives: The furan ring can be synthesized through the Paal-Knorr synthesis, while the thiophene ring can be prepared via the Gewald reaction.
Functionalization: The furan and thiophene rings are functionalized with sulfonyl and ethyl groups, respectively, under controlled conditions.
Coupling Reaction: The final step involves coupling the functionalized furan and thiophene derivatives with ethanediamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide is largely dependent on its interaction with biological targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N’-(thiophen-2-ylmethyl)ethanediamide
- N-(2-thiophenyl)-N’-(2-furylmethyl)ethanediamide
- N-(2-methylphenyl)-N’-(furan-2-ylmethyl)ethanediamide
Uniqueness
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide stands out due to the presence of both furan and thiophene rings, along with the sulfonyl group. This unique combination imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-N-[(2-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-14-6-2-3-7-15(14)12-21-19(23)20(24)22-13-17(16-8-4-10-27-16)29(25,26)18-9-5-11-28-18/h2-11,17H,12-13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLNPSUGTIZDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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